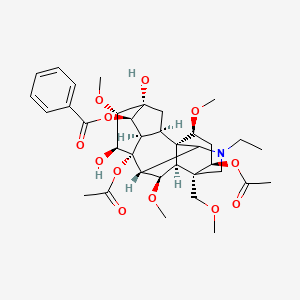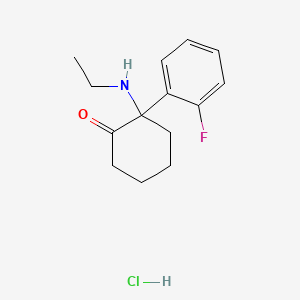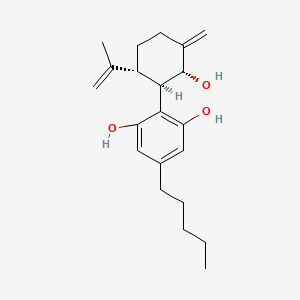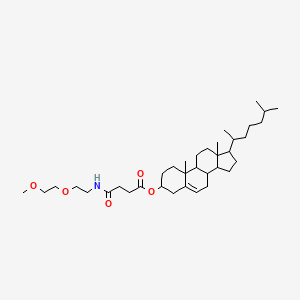
Cls-mpeg(2000)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLS-MPEG(2000), also known as Cholesterol-Polyethylene Glycol (2000), is a PEGylated form of cholesterol. This compound is characterized by the attachment of polyethylene glycol (PEG) chains to cholesterol molecules. The PEGylation process enhances the solubility and stability of cholesterol, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLS-MPEG(2000) involves the conjugation of cholesterol with polyethylene glycol. The process typically begins with the activation of the hydroxyl group on cholesterol, followed by the attachment of polyethylene glycol chains through esterification or etherification reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of CLS-MPEG(2000) is carried out using large-scale reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
CLS-MPEG(2000) undergoes various chemical reactions, including:
Oxidation: The PEGylated cholesterol can be oxidized to form oxysterols.
Reduction: Reduction reactions can convert oxysterols back to cholesterol derivatives.
Substitution: The hydroxyl group on cholesterol can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cholesterol derivatives, oxysterols, and PEGylated cholesterol compounds with different functional groups. These products have unique properties and applications in different fields .
Scientific Research Applications
CLS-MPEG(2000) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of liposomes for targeted drug delivery.
Biology: Employed in the study of lipid biochemistry and membrane dynamics.
Medicine: Utilized in the development of drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of CLS-MPEG(2000) involves its ability to enhance the solubility and stability of cholesterol. The PEG chains attached to cholesterol increase its hydrophilicity, allowing it to form micelles and liposomes in aqueous environments. These structures can encapsulate hydrophobic drugs, improving their delivery and therapeutic efficacy. The molecular targets and pathways involved include the interaction of PEGylated cholesterol with cell membranes and lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
Methoxypolyethylene Glycol-Cholesterol (mPEG-Cholesterol): Similar to CLS-MPEG(2000), this compound also combines cholesterol with polyethylene glycol, enhancing its solubility and stability.
Methoxypolyethylene Glycol-Distearoyl Phosphatidylethanolamine (mPEG-DSPE): Another PEGylated lipid used in the formulation of liposomes for drug delivery.
Methoxypolyethylene Glycol-Distearoyl Phosphatidylethanolamine Sodium Salt (DSPE-MPEG(2000)): A PEGylated derivative of distearoyl phosphatidylethanolamine used in liposome synthesis.
Uniqueness
CLS-MPEG(2000) is unique due to its specific combination of cholesterol and polyethylene glycol, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective in forming stable liposomes and micelles for drug delivery applications. Its ability to enhance the solubility and stability of hydrophobic drugs sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H61NO5 |
|---|---|
Molecular Weight |
587.9 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C36H61NO5/c1-25(2)8-7-9-26(3)30-12-13-31-29-11-10-27-24-28(16-18-35(27,4)32(29)17-19-36(30,31)5)42-34(39)15-14-33(38)37-20-21-41-23-22-40-6/h10,25-26,28-32H,7-9,11-24H2,1-6H3,(H,37,38) |
InChI Key |
ITKMQZKHGSRNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCOCCOC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
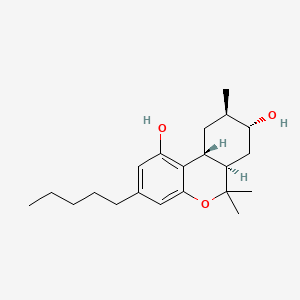
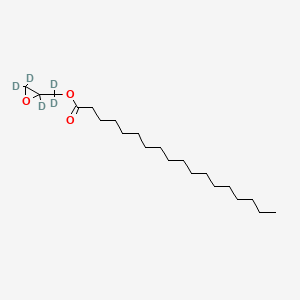
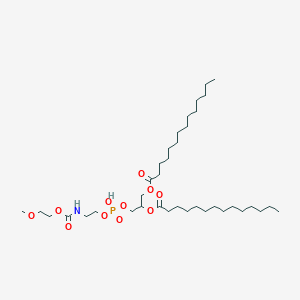


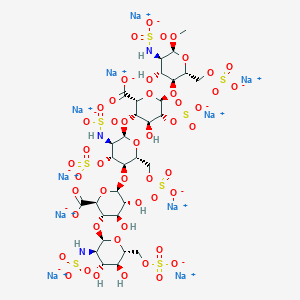

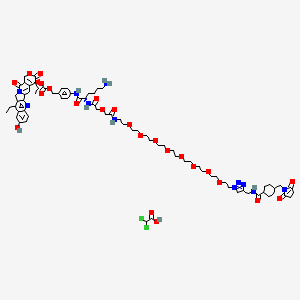

![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
